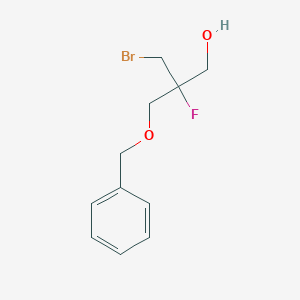

3-(Benzyloxy)-2-(bromomethyl)-2-fluoropropan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Benzyloxy)-2-(bromomethyl)-2-fluoropropan-1-ol is an organic compound that features a benzyloxy group, a bromomethyl group, and a fluorine atom attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-(bromomethyl)-2-fluoropropan-1-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Formation of the Benzyloxy Group: The initial step involves the protection of the hydroxyl group of a suitable precursor with a benzyl group, typically using benzyl chloride and a base such as sodium hydride.

Introduction of the Bromomethyl Group: The next step involves the bromination of the intermediate compound to introduce the bromomethyl group. This can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-(bromomethyl)-2-fluoropropan-1-ol can undergo various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve polar aprotic solvents and moderate temperatures.

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thioethers.

Oxidation Products: Oxidation of the hydroxyl group yields aldehydes or ketones.

Reduction Products: Reduction can lead to the formation of alcohols or alkanes.

Scientific Research Applications

3-(Benzyloxy)-2-(bromomethyl)-2-fluoropropan-1-ol is an organic compound that contains a benzyloxy group, a bromomethyl group, and a fluorine atom connected to a propanol backbone. It has a molecular weight of approximately 277.13 g/mol. This compound is useful in organic synthesis and medicinal chemistry.

Chemical Properties

Key chemical properties include:

- Molecular Formula: Not readily available

- IUPAC Name: 2-(bromomethyl)-2-fluoro-3-phenylmethoxypropan-1-ol

- InChI: InChI=1S/C11H14BrFO2/c12-7-11(13,8-14)9-15-6-10-4-2-1-3-5-10/h1-5,14H,6-9H2

- InChI Key: MVYZNCSZNYXJJL-UHFFFAOYSA-N

- Canonical SMILES: C1=CC=C(C=C1)COCC(CO)(CBr)F

- Boiling Point: Not readily available

- Density: Not readily available

- Stability: Stable under standard conditions but sensitive to strong bases and nucleophiles

Applications in Scientific Research

This compound has applications in scientific research, especially in organic synthesis. Its functional groups influence its reactivity. The bromomethyl group can act as an electrophile, creating covalent bonds with nucleophilic sites on proteins or biomolecules, while the fluorine atom enhances reactivity through electronic effects.

While specific case studies or detailed research findings for this compound were not found in the search results, the provided documents discuss related concepts such as fluorination methods and applications of similar compounds . These include:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-(bromomethyl)-2-fluoropropan-1-ol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

3-(Benzyloxy)-2-chloromethyl-2-fluoropropan-1-ol: Similar structure but with a chlorine atom instead of bromine.

3-(Benzyloxy)-2-(bromomethyl)-2-chloropropan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

3-(Benzyloxy)-2-(bromomethyl)-2-hydroxypropan-1-ol: Similar structure but with a hydroxyl group instead of fluorine.

Uniqueness

3-(Benzyloxy)-2-(bromomethyl)-2-fluoropropan-1-ol is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and properties. The combination of these functional groups allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

3-(Benzyloxy)-2-(bromomethyl)-2-fluoropropan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound can be synthesized through nucleophilic substitution reactions, where a benzyloxy group is introduced to a fluoropropanol framework, followed by bromination at the appropriate position.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties against flaviviruses such as Zika and dengue. For instance, structure-activity relationship (SAR) studies indicate that modifications in the alkyl or aryl groups significantly impact the inhibitory potency against viral proteases .

- Quorum Sensing Inhibition : Research has shown that certain derivatives can act as quorum sensing inhibitors (QSIs), which are crucial in controlling bacterial virulence. Compounds akin to this compound have demonstrated the ability to inhibit biofilm formation and virulence factor production in Pseudomonas aeruginosa .

- Toxicological Profile : The compound exhibits some level of toxicity, with classifications indicating harmful effects if ingested and potential skin irritation . This necessitates careful evaluation in therapeutic contexts.

Case Studies

Several case studies highlight the biological relevance of similar compounds:

- Zika Virus Inhibition : A series of compounds structurally related to this compound were tested for their ability to inhibit Zika virus replication in vitro. The most potent inhibitors demonstrated IC50 values in the nanomolar range, underscoring the importance of structural modifications in enhancing antiviral efficacy .

- Quorum Sensing Studies : In experiments focusing on QS inhibition, compounds similar to this compound were found to significantly reduce elastase production and biofilm formation by Pseudomonas aeruginosa PA01 strain, indicating their potential utility in treating antibiotic-resistant infections .

Research Findings

Table 1 summarizes key findings related to the biological activity of this compound and its analogs:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(Benzyloxy)-2-(bromomethyl)-2-fluoropropan-1-ol, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sequential functionalization of a propanol backbone. For example:

- Step 1 : Introduction of the benzyloxy group via nucleophilic substitution using benzyl bromide under basic conditions (e.g., NaH in THF) .

- Step 2 : Fluorination at the 2-position using fluorinating agents like DAST (diethylaminosulfur trifluoride) .

- Step 3 : Bromination of the methyl group via radical bromination with NBS (N-bromosuccinimide) under UV light .

Q. How can spectroscopic techniques (NMR, IR) distinguish the structural features of this compound?

- NMR Analysis :

- ¹H NMR : The benzyloxy group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm. The bromomethyl proton resonates as a singlet (~δ 3.5–4.0 ppm), split due to coupling with fluorine .

- ¹⁹F NMR : The fluorine atom at C2 shows a triplet (~δ -180 ppm) due to coupling with adjacent protons .

- IR Spectroscopy : The hydroxyl group (C-OH) exhibits a broad peak at ~3300 cm⁻¹, while C-Br and C-F stretches appear at ~600 cm⁻¹ and ~1100 cm⁻¹, respectively .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Side Reactions :

- Hydrolysis of the bromomethyl group in aqueous conditions, leading to diol formation.

- Elimination reactions under strong bases, producing alkene byproducts.

Advanced Research Questions

Q. How does the stereoelectronic environment of the bromomethyl group influence its reactivity in nucleophilic substitutions?

- Mechanistic Insight : The electron-withdrawing fluorine atom at C2 polarizes the C-Br bond, increasing its susceptibility to nucleophilic attack. Steric hindrance from the benzyloxy group directs nucleophiles (e.g., amines, thiols) to approach from the less hindered face .

- Experimental Validation : Kinetic studies using varying nucleophiles (e.g., NaN₃ vs. NaSH) show a 2–3× rate difference, confirming steric and electronic effects .

Q. What strategies resolve contradictions in crystallographic vs. computational data for this compound’s conformation?

- Case Study : X-ray crystallography ( ) reveals a gauche conformation between the bromomethyl and hydroxyl groups, while DFT calculations predict a staggered arrangement.

- Resolution : Solvent effects (e.g., crystal packing forces) may stabilize the gauche form. Re-run DFT simulations with implicit solvent models (e.g., PCM) to account for polarity .

Q. How can reaction pathways be optimized for selective functionalization of the hydroxyl vs. bromomethyl group?

- Selective Protection :

- Hydroxyl Protection : Use TBSCl (tert-butyldimethylsilyl chloride) to temporarily protect the -OH group, enabling bromomethyl substitution without interference .

- Bromomethyl Activation : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to replace Br with aryl/vinyl groups after hydroxyl protection .

Q. What role does the fluorine atom play in modulating the compound’s stability under acidic/basic conditions?

- Stability Analysis :

- Acidic Conditions : The electron-withdrawing fluorine destabilizes adjacent carbocations, reducing elimination rates (e.g., half-life increases from 2h to 8h at pH 2 vs. non-fluorinated analogs) .

- Basic Conditions : Fluorine’s inductive effect weakens the C-O bond in the benzyloxy group, accelerating hydrolysis. Use buffered conditions (pH 7–8) to balance reactivity .

Properties

Molecular Formula |

C11H14BrFO2 |

|---|---|

Molecular Weight |

277.13 g/mol |

IUPAC Name |

2-(bromomethyl)-2-fluoro-3-phenylmethoxypropan-1-ol |

InChI |

InChI=1S/C11H14BrFO2/c12-7-11(13,8-14)9-15-6-10-4-2-1-3-5-10/h1-5,14H,6-9H2 |

InChI Key |

MVYZNCSZNYXJJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CO)(CBr)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.